molecular formula C18H15IN2O3S B2925301 ethyl (2E)-2-[(2-iodobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865545-15-9

ethyl (2E)-2-[(2-iodobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2925301
CAS No.: 865545-15-9
M. Wt: 466.29
InChI Key: FVVQODHIEIJONN-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-[(2-iodobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole-derived compound featuring a 2-iodobenzoyl substituent and an ethyl carboxylate group. Its molecular formula is C₁₈H₁₅IN₂O₃S, with a molecular weight of 466.29 g/mol. The compound’s structure has been confirmed via crystallographic methods, leveraging programs like SHELX for refinement .

Properties

IUPAC Name

ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O3S/c1-3-24-17(23)11-8-9-14-15(10-11)25-18(21(14)2)20-16(22)12-6-4-5-7-13(12)19/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVQODHIEIJONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(2-iodobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Iodobenzoyl Group: This step involves the acylation of the benzothiazole core with 2-iodobenzoyl chloride under basic conditions.

    Formation of the Imino Group: The imino group can be introduced by reacting the intermediate with an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the imino group, converting it to an amine.

    Substitution: The iodobenzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would vary depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-2-[(2-iodobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate may have several applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole core is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzothiazole Derivatives

The target compound is compared to analogs with modifications in the benzoyl or heterocyclic moieties (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent Features Molecular Weight (g/mol) Key Properties/Applications
Ethyl (2E)-2-[(2-iodobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate C₁₈H₁₅IN₂O₃S 2-Iodobenzoyl, methyl dihydrothiazole 466.29 Potential kinase inhibitor; high lipophilicity
Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate C₁₁H₁₂N₂O₂S Unsubstituted benzothiazole core 260.29 Intermediate in heterocyclic synthesis
Ethyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-... C₂₄H₂₇N₃O₅S₂ Sulfonyl-piperidine benzoyl group 501.62 Enhanced solubility due to sulfonyl group
Ethyl 5-((1E)-2-phenylvinyl)-2-[(2,4-dimethoxyphenyl)methylene]-7-methyl-... C₂₈H₂₇N₃O₅S Dimethoxybenzylidene, phenylvinyl substituents 517.60 Fluorescence properties; planar conformation
Key Observations:

Electronic Effects : The 2-iodobenzoyl group in the target compound increases electron-withdrawing character compared to unsubstituted (e.g., ) or methoxy-substituted analogs (e.g., ). This alters NMR chemical shifts, particularly for aromatic protons adjacent to iodine (~7 ppm) .

Solubility : The sulfonyl-piperidine analog exhibits higher aqueous solubility due to polar sulfonyl groups, whereas the iodine substituent enhances lipophilicity, favoring organic solvents.

Crystallography : The iodine atom influences crystal packing via weak halogen bonds, as observed in Cambridge Structural Database (CSD) entries analyzed using SHELX .

Biological Activity

Ethyl (2E)-2-[(2-iodobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate, a compound belonging to the benzothiazole class, has garnered attention for its potential biological activities. This article focuses on the synthesis, biological activity, and pharmacological implications of this compound, drawing from various research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-iodobenzoyl isocyanate with 3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid derivatives. The reaction conditions often include the use of solvents such as DMF (dimethylformamide) or pyridine under controlled temperatures. The yield and purity of the product can vary based on the specific conditions employed.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity. In a study evaluating various benzothiazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, it was found that certain derivatives demonstrated significant inhibitory effects. For instance, compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their counterparts without such modifications .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, in vitro tests revealed that certain derivatives had IC50 values in the low micromolar range against specific cancer cell lines, indicating potent anti-proliferative effects .

The mechanism by which benzothiazole derivatives exert their biological effects often involves interference with cellular pathways critical for cell survival and proliferation. Studies suggest that these compounds may inhibit key enzymes involved in DNA synthesis or disrupt mitochondrial function, leading to apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A recent study synthesized several benzothiazole derivatives and tested their antimicrobial efficacy against various pathogens. The results demonstrated that compounds with specific substitutions had minimal inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting their potential as novel antimicrobial agents .

Study 2: Anticancer Activity Profile

In another investigation focusing on the anticancer properties of benzothiazole derivatives, this compound was evaluated for its cytotoxic effects against different cancer cell lines. The study reported that this compound exhibited selective toxicity towards malignant cells while showing reduced toxicity to non-cancerous cells .

Table 1: Biological Activity Summary of Benzothiazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
This compoundAntibacterialS. aureus50 µg/mL
This compoundAnticancerMDA-MB-23132 ng/mL

Table 2: Synthesis Conditions for this compound

ReagentSolventTemperatureReaction Time
2-Iodobenzoyl isocyanateDMF60 °C8 hours
3-MethylbenzothiazolePyridineRoom Temperature16 hours

Q & A

Q. What are the optimal conditions for synthesizing ethyl (2E)-2-[(2-iodobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate with high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of 2-aminobenzothiazole derivatives with iodobenzoyl chloride. Key steps include:
  • Refluxing : Use acetic acid as a solvent with sodium acetate as a catalyst to promote imine formation (70–80°C, 3–5 hours) .
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity. Yield optimization (~74%) can be achieved by controlling stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to aldehyde derivatives) .
  • Catalysts : Transition-metal catalysts (e.g., Pd/Cu systems) may enhance coupling efficiency in analogous benzothiazole syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the (2E)-configuration of the imine group and methyl substitution on the benzothiazole ring. Aromatic protons typically appear as multiplets in δ 7.2–8.5 ppm .
  • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=N imine) and ~1700 cm⁻¹ (ester carbonyl) validate functional groups .
  • Elemental Analysis : Confirm molecular composition (e.g., C, H, N, S, I) with <0.5% deviation from theoretical values .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO:water (≤5% DMSO) or ethanol:PBS mixtures to enhance solubility without denaturing proteins.
  • Surfactants : Non-ionic surfactants (e.g., Tween-80) at 0.1% v/v improve dispersion in aqueous media .
  • Salt Formation : React with HCl or sodium hydroxide to generate ionizable derivatives for improved aqueous solubility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace iodine with chlorine or methyl groups) and assess changes in bioactivity .
  • In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like kinase enzymes or DNA gyrase .
  • Biological Assays : Test analogs against microbial panels (MIC assays) or cancer cell lines (MTT assays) to correlate structural features with activity .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Standardized Protocols : Use identical cell lines (e.g., HepG2 for anticancer studies) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .
  • Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05 via ANOVA) .
  • Meta-Analysis : Compare data across studies using tools like RevMan to identify outliers or confounding variables (e.g., solvent effects) .

Q. How can stability under physiological conditions be evaluated for drug development?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile:water gradient) .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C suggests suitability for oral formulations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.